(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid
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Overview
Description
(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the propanoic acid moiety: The final step involves the coupling of the sulfonylated pyrazole with an appropriate amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid
- (2S)-2-[(1-ethylpyrazol-4-yl)sulfonylamino]propanoic acid
- (2S)-2-[(1-isopropylpyrazol-4-yl)sulfonylamino]propanoic acid
Uniqueness
(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-6(2)12-5-8(4-10-12)17(15,16)11-7(3)9(13)14/h4-7,11H,1-3H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKCJFDSMAITSA-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CN(N=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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